molecular formula C18H19N5O2 B5987208 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B5987208
M. Wt: 337.4 g/mol
InChI Key: MQQVRXIQODROFW-UHFFFAOYSA-N
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Description

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol is a complex organic compound with the molecular formula C18H15N5O2. This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-4-methylquinazoline with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential as a bioactive compound with various biological effects.

    Medicine: It is investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-11-7-5-9-14(25-2)15(11)21-17(19-10)23-18-20-13-8-4-3-6-12(13)16(24)22-18/h5,7,9H,3-4,6,8H2,1-2H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQVRXIQODROFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NC4=C(CCCC4)C(=O)N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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